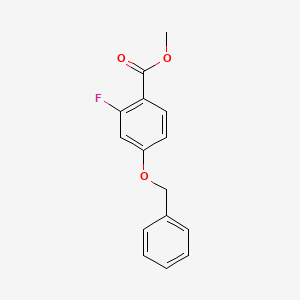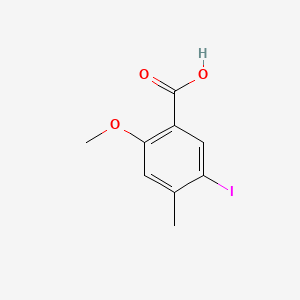
5-Iodo-2-methoxy-4-methylbenzoic acid
Overview
Description
5-Iodo-2-methoxy-4-methylbenzoic acid is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with iodine, methoxy, and methyl groups attached to it . The exact positions of these groups on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 292.07 .Scientific Research Applications
Synthesis and Chemical Transformations
5-Iodo-2-methoxy-4-methylbenzoic acid serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. The compound's unique structure, featuring a halogen (iodine), allows it to undergo Suzuki cross-coupling reactions to form biaryl structures, an essential process in the development of complex organic molecules. For example, its reactivity was demonstrated in the Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates, highlighting its potential in synthesizing biaryls with significant yields using palladium-catalyzed processes (H. Chaumeil, S. Signorella, & C. L. Drian, 2000).
Anticancer Activity
A notable application in biomedical research involves the synthesis of new compounds with potential anticancer properties. This compound was used as a starting material in the synthesis of a heterocycle compound, which exhibited promising in vitro anticancer activity against human lung cancer cells. This suggests that derivatives of this compound may serve as potential anticancer agents, marking a significant contribution to medicinal chemistry and oncology research (L. Zhou et al., 2020).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibition properties. An isoxazole derivative, studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments, demonstrates the broader utility of compounds related to this compound. These findings indicate potential applications in developing environmentally friendly corrosion inhibitors for protecting metals and alloys (J. Aslam et al., 2020).
Antifungal Activities
The compound's derivatives have also shown significant antifungal activities against plant pathogens, suggesting its potential as a lead compound in developing new antifungal agents. This application is critical in addressing challenges in agriculture and food security by providing a basis for developing novel fungicides to protect crops from fungal diseases (Xiao-Long Yang et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Iodo-2-methoxy-4-methylbenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains in the body.
Properties
IUPAC Name |
5-iodo-2-methoxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSRDJONMBQQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676307 | |
| Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241674-09-8 | |
| Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

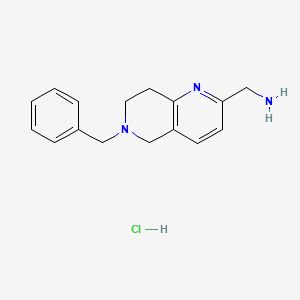

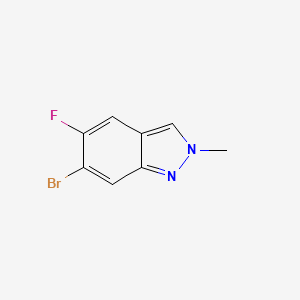
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)
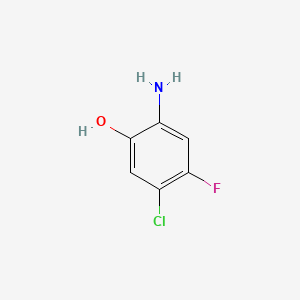
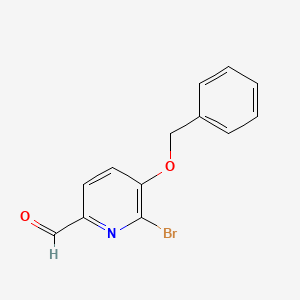
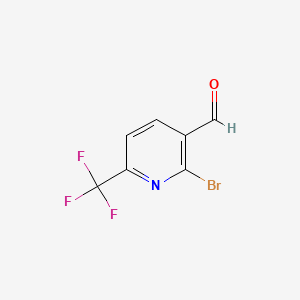
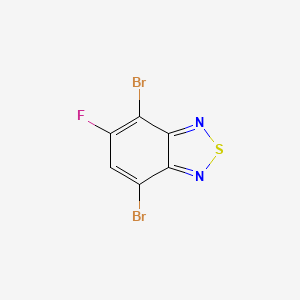

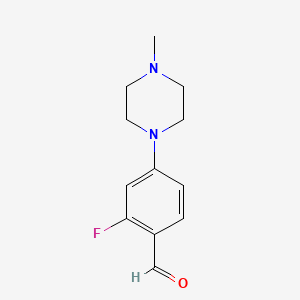
![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)
